4-Chloro-3-fluoro-2-methylphenylboronic acid
Description
4-Chloro-3-fluoro-2-methylphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine (Cl) at the 4-position, fluorine (F) at the 3-position, and a methyl group (CH₃) at the 2-position. Its IUPAC name is (4-chloro-3-fluoro-2-methylphenyl)boronic acid, with the molecular formula C₇H₆BClFO₂ and a molecular weight of ~187.38 g/mol. Boronic acids like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
(4-chloro-3-fluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAXKVCIMFUTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-4-chloro-3-fluorotoluene
Under nitrogen atmosphere, 4-chloro-3-fluoro-2-methylaniline undergoes diazotization with sodium nitrite and hydrobromic acid at −5°C, followed by quenching with copper(I) bromide to yield 2-bromo-4-chloro-3-fluorotoluene. The reaction achieves 65–72% yield, with purity >95% by GC-MS.
Lithiation and Boronation
In anhydrous tetrahydrofuran (THF), 2-bromo-4-chloro-3-fluorotoluene reacts with n-butyllithium (−78°C, 3 h) to generate the aryl lithium intermediate. Subsequent addition of triisopropyl borate and acidic workup (1N HCl, pH 5–6) affords the target boronic acid. This step achieves 68–75% yield, with total isolated yield of 45–54%.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | −78°C (lithiation) |
| Boronation Time | 12 h |
| Final Purity (HPLC) | ≥97% |
Boronic Ester Hydrolysis
Adapted from 4-chlorophenylboronic acid syntheses, this route prioritizes stability during purification:
Pinacol Ester Formation
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is synthesized by refluxing the boronic acid with pinacol (1.2 eq) in toluene. The reaction proceeds at 110°C for 6 h, yielding 85–90% ester.
Acidic Hydrolysis
The ester undergoes hydrolysis with 18% HCl (20–30°C, pH 2–3) for 3 h, followed by extraction with ethyl acetate. Rotary evaporation and hexane rinsing yield 79–83% pure boronic acid.
Advantages:
-
Avoids cryogenic conditions
-
Scalable to multi-kilogram batches
Directed Ortho-Metalation (DoM) Strategy
This approach leverages substituent-directed regiochemistry:
Directed Lithiation
3-Fluoro-4-chlorotoluene, bearing a methyl group at C2, undergoes lithiation at −78°C using lithium tetramethylpiperidide (LiTMP). The methyl group directs metalation to the ortho position, forming a stabilized aryl lithium species.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Halogen-Lithium Exchange | 45–54 | ≥97 | High | $$$$ |
| Boronic Ester Hydrolysis | 79–83 | ≥99 | Moderate | $$ |
| Directed Metalation | 62–68 | ≥95 | Low | $$$ |
Key Findings:
-
The boronic ester hydrolysis method offers the best balance of yield and purity but requires pre-synthesis of the ester intermediate.
-
Halogen-lithium exchange is preferred for industrial-scale production despite higher costs due to reproducible yields.
Optimization and Industrial Considerations
Solvent Selection
Tetrahydrofuran (THF) remains the solvent of choice for lithiation due to its ability to stabilize reactive intermediates. Substitution with 2-methyl-THF improves safety (higher boiling point) but reduces yields by 8–12%.
Temperature Control
Maintaining −78°C during lithiation is critical. Industrial reactors employ liquid nitrogen-cooled jackets, while laboratory setups use dry ice/acetone baths.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, ethanol, water
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 4-chloro-3-fluoro-2-methylphenylboronic acid is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound's ability to participate in these reactions is attributed to its boronic acid functional group, which can form stable complexes with transition metals like palladium.
Reactivity and Selectivity
The unique combination of chlorine and fluorine enhances the reactivity of this compound compared to other boronic acids. This increased reactivity allows for more selective reactions, making it a valuable reagent in synthetic organic chemistry.
Medicinal Chemistry
Potential Anti-Cancer Agents
Recent studies have explored the use of boronic acids, including this compound, in developing new anti-cancer drugs. For instance, research has indicated that derivatives of this compound can be designed to target specific cancer cell lines, such as prostate cancer cells. These compounds are synthesized through borylation reactions and have shown promising results in preliminary efficacy tests against various cancer cell lines .
Designing New Therapeutics
The compound's ability to serve as a building block for more complex structures is crucial in medicinal chemistry. By modifying its structure, researchers can create new derivatives that may exhibit improved therapeutic properties or reduced side effects compared to existing drugs .
Case Study 1: Development of Anti-Androgens
A study focused on synthesizing a new series of potential flutamide-like anti-androgens utilized this compound as a key intermediate. The resulting compounds were tested for their effectiveness against prostate cancer cell lines, demonstrating the compound's potential role in developing targeted cancer therapies .
Case Study 2: Catalytic Enantioselective Reactions
Another investigation highlighted the use of this boronic acid in catalytic enantioselective arylative cyclizations. The reaction conditions were optimized to improve yield and enantioselectivity, showcasing the compound's versatility in asymmetric synthesis applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Utilized in Suzuki-Miyaura coupling for carbon-carbon bond formation. |
| Medicinal Chemistry | Potential use as an anti-cancer agent; serves as a building block for drug development. |
| Catalytic Reactions | Employed in enantioselective reactions to synthesize chiral compounds with high selectivity. |
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-methylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Effects on Reactivity and Stability
The electronic and steric profiles of boronic acids are heavily influenced by substituents:
- Electron-withdrawing groups (EWGs) like Cl and F enhance the electrophilicity of the boronic acid, facilitating cross-coupling reactions.
- Electron-donating groups (EDGs) like CH₃ decrease electrophilicity but improve stability against protodeboronation.
- Steric hindrance from substituents (e.g., CH₃ at the 2-position) can slow reaction kinetics but increase regioselectivity.
Key Compounds for Comparison:
4-Chloro-2-methylphenylboronic acid (CAS 209919-30-2)
- Substituents: 4-Cl, 2-CH₃.
- Similarity: 0.89 (structural similarity to the target compound) .
- Applications: Intermediate in agrochemical synthesis due to moderate reactivity and stability.
3-Chloro-4-fluorophenylboronic acid (CAS 144432-85-9)
- Substituents: 3-Cl, 4-F.
- Molecular Weight: 174.36 g/mol .
- Applications: Pharmaceutical intermediates; the absence of a methyl group increases reactivity in couplings but reduces steric protection.
2-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS 32247-96-4)
Data Table: Comparative Analysis
| Compound Name | Substituents | Molecular Weight (g/mol) | Reactivity (Suzuki Coupling) | Stability | Key Applications |
|---|---|---|---|---|---|
| 4-Chloro-3-fluoro-2-methylphenylboronic acid | 4-Cl, 3-F, 2-CH₃ | 187.38 | Moderate (balanced EWG/EDG) | High | Agrochemicals, drug discovery |
| 4-Chloro-2-methylphenylboronic acid | 4-Cl, 2-CH₃ | 170.62 | Low (steric hindrance) | Very high | Polymer additives |
| 3-Chloro-4-fluorophenylboronic acid | 3-Cl, 4-F | 174.36 | High (strong EWGs) | Moderate | Antibiotic synthesis |
| 2-Chloro-5-(trifluoromethyl)phenylboronic acid | 2-Cl, 5-CF₃ | 220.45 | Very high | Low | Specialty chemicals |
Case Studies in Agrochemicals
For example, 4-chloro-2-fluorophenylboronic acid (CAS 4193595) is employed in formulations targeting broadleaf weeds . The methyl group in the target compound could enhance soil persistence, a desirable trait in pre-emergent herbicides.
Biological Activity
4-Chloro-3-fluoro-2-methylphenylboronic acid (CFMPB) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activity and utility in various chemical reactions, particularly the Suzuki-Miyaura coupling. This article provides a detailed overview of the biological activities associated with CFMPB, including relevant research findings, case studies, and a comparative analysis of similar compounds.
CFMPB is characterized by its unique structure, which includes a chloro group, a fluoro group, and a methyl group attached to a phenyl ring. The molecular formula for CFMPB is C7H8BClF. It serves primarily as an intermediate in organic synthesis, especially in the construction of more complex molecules.
The compound can be synthesized through various methods, including:
- Suzuki-Miyaura Coupling : CFMPB can be used as a coupling partner in reactions involving aryl halides and boronic acids, facilitating the formation of biaryl compounds.
Antimicrobial Activity
CFMPB's potential antimicrobial properties were explored in various studies. While specific data on CFMPB itself is scarce, related compounds have shown activity against Gram-negative bacteria. For example, oxazolidinone derivatives have been tested against strains like E. coli and P. aeruginosa, revealing that structural modifications can enhance antibacterial efficacy .
Comparative Analysis with Similar Compounds
A comparative table highlights the biological activities of CFMPB and related boronic acid derivatives:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | C7H8BClF | Potential insulin stabilizer; synthetic utility |
| 4-Chloro-2-fluorobenzeneboronic acid | C12H15BClFO2 | Used in coupling reactions; limited bioactivity reported |
| 3-Fluoro-4-methylphenylboronic acid | C13H17BClFO2 | Exhibits varied reactivity; potential applications in drug design |
| 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid | C13H17BClFO3 | Increased solubility; potential for enhanced biological interactions |
Case Studies
- Insulin Interaction : A theoretical model demonstrated that certain boronic acids could significantly stabilize insulin through specific binding interactions. This suggests that CFMPB might possess similar stabilizing properties due to its structural characteristics .
- Antibacterial Studies : In experiments involving structurally similar compounds, it was observed that modifications to the phenyl ring could lead to enhanced activity against resistant bacterial strains. This underscores the importance of structural optimization in developing effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4-chloro-3-fluoro-2-methylphenylboronic acid via Suzuki-Miyaura coupling?
- Methodological Answer : Synthesis typically involves coupling halogenated precursors (e.g., 4-chloro-3-fluoro-2-methylbromobenzene) with boronic acid derivatives. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
- Base : K₂CO₃ or Na₂CO₃ in a 2:1 molar ratio relative to the boronic acid.
- Solvent : THF or DMF at 60–80°C for 12–24 hours.
Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor reaction progress by TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use multi-spectral analysis:
- ¹H/¹³C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, B-OH protons at δ 5–6 ppm).
- IR Spectroscopy : Confirm boronic acid group (B-O stretch at ~1340 cm⁻¹, O-H stretch at 3200–3600 cm⁻¹).
- X-ray Crystallography : Resolve molecular geometry (C-B bond length ~1.56 Å, typical for arylboronic acids).
Cross-validate with elemental analysis (C: ~50%, B: ~6%) .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The chloro and fluoro substituents exert strong electron-withdrawing effects, enhancing boronic acid electrophilicity. The methyl group introduces steric hindrance, which may slow transmetallation steps. To assess:
- Perform Hammett σₚ analysis (σ ≈ +0.23 for Cl, +0.34 for F) to quantify electronic effects.
- Compare reaction rates with less-hindered analogs (e.g., 4-chlorophenylboronic acid) using kinetic studies (UV-Vis or in situ NMR).
Computational modeling (DFT/B3LYP) can map frontier orbitals to predict regioselectivity .
Q. What strategies mitigate hydrolysis and protodeboronation of this boronic acid in aqueous media?
- Methodological Answer : Hydrolysis is minimized by:
- pH Control : Maintain pH 6–8 (boronic acid exists as tetrahedral boronate above pH 8.5).
- Co-solvents : Use THF/H₂O (4:1) to reduce water activity.
- Stabilizers : Add 1,2-dimethoxyethane (DME) or catechol derivatives to chelate boron.
For protodeboronation, avoid strong acids (e.g., H₂SO₄) and high temperatures (>100°C). Monitor stability via ¹¹B NMR (δ ~28–30 ppm for boronate) .
Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound in C-C bond formation?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Validate purity via HPLC (>98%) and ICP-MS (Pd residue <50 ppm).
- Oxygen sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).
- Substrate ratios : Optimize aryl halide:boronic acid ratio (1:1.2–1.5) to avoid homeocoupling.
Replicate conflicting studies with standardized protocols (e.g., same Pd source, solvent) and report turnover numbers (TON) instead of yields for direct comparison .
Q. What are the applications of this compound in designing bioactive molecules?
- Methodological Answer : This compound serves as:
- Enzyme inhibitor scaffold : The trifunctional substituents (Cl, F, CH₃) allow hydrogen bonding and hydrophobic interactions.
- Fluorine-18 labeling precursor : Radiolabel via nucleophilic aromatic substitution (e.g., ¹⁸F⁻ in DMSO at 120°C).
- Bioisostere : Replace carboxylic acids in drug candidates to enhance membrane permeability.
Validate bioactivity via in vitro assays (e.g., kinase inhibition) and docking simulations (PDB: 3POZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
